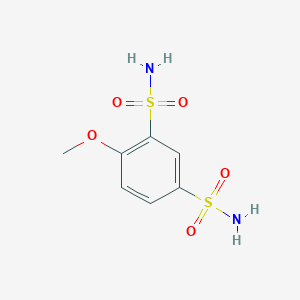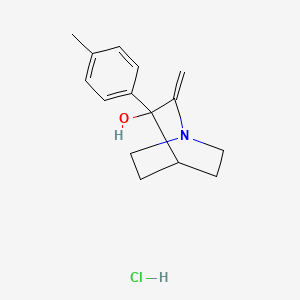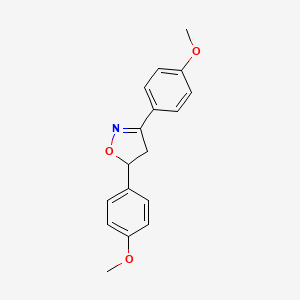
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound that features a benzothiazole moiety linked to a highly fluorinated polyether chain. This compound is notable for its unique combination of a heterocyclic aromatic structure and a perfluorinated segment, which imparts distinctive chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Fluorinated Polyether Chain: The highly fluorinated polyether chain is introduced via a nucleophilic substitution reaction, where the benzothiazole moiety reacts with a fluorinated polyether halide in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate product with a suitable amine or amide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The fluorinated polyether chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted polyether derivatives.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the benzothiazole moiety.
Medicine: Explored for its antimicrobial and anticancer activities, leveraging the bioactive nature of the benzothiazole ring.
Industry: Utilized in the development of advanced coatings and surface treatments, benefiting from the hydrophobic and oleophobic properties imparted by the fluorinated chain.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide involves interactions with various molecular targets:
Molecular Targets: The benzothiazole moiety can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: The compound may inhibit key enzymes involved in microbial metabolism or interfere with DNA replication in cancer cells, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-2,5,8,11-tetraoxatridecan-13-amide: Similar structure but lacks the trifluoromethyl group.
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(methyl)-2,5,8,11-tetraoxatridecan-13-amide: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C17H5F19N2O5S |
|---|---|
Poids moléculaire |
710.3 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C17H5F19N2O5S/c18-9(10(19,20)21,7(39)38-8-37-5-3-1-2-4-6(5)44-8)40-11(22,23)12(24,25)41-13(26,27)14(28,29)42-15(30,31)16(32,33)43-17(34,35)36/h1-4H,(H,37,38,39) |
Clé InChI |
GRYMHPIWCVUSQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(C(F)(F)F)(OC(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)



![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)


![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
